molecular formula C17H12ClNO4S2 B2836280 (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 883474-70-2

(Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2836280
CAS No.: 883474-70-2
M. Wt: 393.86
InChI Key: NAIXQXUELKFILC-ZSOIEALJSA-N
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Description

The compound “(Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid” is a thioxothiazolidinone derivative characterized by a 2-chlorophenyl-substituted furan moiety and a propanoic acid side chain. This structure places it within a class of molecules known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Below, we present a detailed comparison with structurally and functionally related compounds, supported by synthesis, spectroscopic, and biological data from authoritative sources.

Properties

IUPAC Name

2-[(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4S2/c1-9(16(21)22)19-15(20)14(25-17(19)24)8-10-6-7-13(23-10)11-4-2-3-5-12(11)18/h2-9H,1H3,(H,21,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIXQXUELKFILC-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Thioxothiazolidinone Moiety: This step involves the reaction of a thioamide with a carbonyl compound to form the thioxothiazolidinone ring.

    Final Coupling Reaction: The final step involves coupling the furan ring with the thioxothiazolidinone moiety through a methylene bridge, typically using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with thiazolidinone structures exhibit antimicrobial activities. For instance, derivatives of thiosemicarbazone have shown effectiveness against various bacterial strains, suggesting that (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid may possess similar properties. Studies have demonstrated that metal complexes of thiosemicarbazones can enhance antimicrobial efficacy, which could be relevant for this compound as well .

Anticancer Potential

The thiazolidinone scaffold has been extensively studied for its anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to this compound have been linked to the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .

Drug Development

Given its promising biological activities, this compound is being explored in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of novel therapeutic agents against infections and cancer.

Case Studies

  • Antimicrobial Activity : A study on related thiosemicarbazone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential of similar compounds in treating bacterial infections .
  • Cancer Research : In vitro studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation and induce apoptosis through various pathways, including oxidative stress mechanisms. This suggests that this compound may be effective in oncological applications .

Mechanism of Action

The mechanism of action of (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The thioxothiazolidinone moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares a core thioxothiazolidinone scaffold with several analogs, differing primarily in substituents on the arylidene or furan groups. Key structural analogs include:

Compound Name/ID Core Structure Modifications Key Substituents Biological Activity Reference
Les-3331 () 4-oxo-2-thioxothiazolidin-3-yl 4-nitrophenylpropenylidene Anticancer (breast cancer)
Compound 6a () 5-benzylidene-4-oxothiazol-2-yl Benzylidene, methylthio Model for optimization
13k () Pyrazole-methylene-thioxothiazolidin-3-yl 3,5-Difluorophenyl, phenylpropanoic acid Undisclosed (structural)
5-(Z)-fluorobenzylidene () 4-fluorobenzylidene-4-oxothiazol-2-yl 4-fluorophenyl Antibacterial

Key Observations :

  • Hybrid Systems : The furan moiety in the target compound may confer distinct conformational rigidity compared to benzylidene () or pyrazole () analogs, affecting solubility and pharmacokinetics .

Physicochemical Properties

Spectroscopic and thermal data for analogous compounds provide benchmarks for the target molecule:

Compound Melting Point (°C) Key NMR Shifts (δ, ppm) LCMS/ESI (m/z) Reference
Les-3331 () 240–242 $^1$H: 8.32 (d, arom.), 13.28 (COOH) 426.9/428.9 [M + H]⁺
13k () 114–116 $^1$H: 8.29 (s, pyrazole), 5.85 (CH) 470.2 [M - H]⁻
5-(Z)-fluorobenzylidene () N/A $^13$C: 166.6 (C=O), 194.2 (C=S) N/A

Insights :

  • Melting Points : The higher mp of Les-3331 (240–242°C) vs. 13k (114–116°C) suggests stronger intermolecular forces (e.g., nitro group polarity) .
  • COOH Resonance: The target compound’s propanoic acid chain is expected to show a similar downfield shift (~δ 13.28) as in Les-3331 .

Biological Activity

(Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key steps include the formation of the thiazolidine ring and subsequent functionalization to introduce the furan and chlorophenyl groups. The synthetic route often employs various coupling reactions and cyclization processes to achieve the desired structure.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinediones, including compounds similar to this compound, exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Table 1: Antibacterial Activity of Thiazolidine Derivatives

CompoundTarget BacteriaMIC (mg/ml)
1Staphylococcus aureus16
2Staphylococcus epidermidis32
3Bacillus subtilisNot effective

Anticancer Activity

The compound's anticancer potential has been evaluated against various human cancer cell lines. In particular, studies have reported that related thiazolidine derivatives exhibit cytotoxic effects on colon cancer cell lines (HCT-15 and SW-620), with IC50 values indicating significant inhibition at concentrations as low as 39.7 μM . The mechanism of action often involves apoptosis induction and disruption of microtubule dynamics, which are critical for cancer cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Activity Level
HCT-1539.7Moderate
SW-62039.7Moderate
MCF-7Not reportedNot assessed

Structure–Activity Relationships (SAR)

The SAR studies highlight that modifications on the phenyl and furan rings significantly influence biological activity. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances antibacterial activity while bulky substituents can improve anticancer efficacy by stabilizing microtubules .

Case Studies

  • In Vitro Studies : A study by Zvarec et al. demonstrated that a series of furan-thiazolidine derivatives exhibited notable antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values indicating effective growth inhibition .
  • Mechanistic Insights : Research conducted by Liang et al. focused on enzyme inhibition profiles of these compounds, revealing their potential as inhibitors for various proteases involved in pathogenic processes .

Q & A

Basic: What are the standard synthetic routes for preparing (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acid?

The synthesis typically involves a multi-step approach:

  • Step 1 : Knoevenagel condensation between 2-thioxothiazolidin-4-one and 5-(2-chlorophenyl)furan-2-carbaldehyde to form the (Z)-configured benzylidene intermediate. Microwave-assisted methods (e.g., 60–80°C, 30–60 min) can improve yield and reduce side products compared to conventional reflux .
  • Step 2 : Alkylation or acylation of the thiazolidinone core with propanoic acid derivatives. Sodium acetate in DMF/acetic acid mixtures is often used to facilitate cyclization and stabilize intermediates .
  • Purification : Recrystallization from DMF-ethanol mixtures is recommended to isolate the (Z)-isomer selectively .

Basic: Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • FT-IR : Key peaks include ν(C=O) at ~1700 cm⁻¹ (4-oxo group), ν(C=S) at ~1240 cm⁻¹, and ν(C=N) at ~1600 cm⁻¹ for the thiazolidinone ring .
  • ¹H/¹³C NMR : The (Z)-configuration is confirmed by coupling constants (e.g., J = 8–12 Hz for olefinic protons) and downfield shifts of the methylene protons adjacent to the thioxo group (δ ~3.5–4.0 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguity and validates the planar geometry of the benzylidene-thiazolidinone system .

Basic: How can researchers design initial biological screening assays for this compound?

  • Antimicrobial Activity : Use microdilution assays (e.g., MIC against S. aureus or C. albicans) with concentrations ranging from 1–100 µM .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include a positive control (e.g., doxorubicin) .
  • Enzyme Inhibition : Test against tyrosine kinases or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric kits. Compare inhibition rates with known inhibitors .

Advanced: How can low yields in the benzylidene condensation step be addressed?

  • Optimize Solvent Systems : Replace DMF with ethanol/water mixtures to enhance solubility of aromatic aldehydes .
  • Catalyst Screening : Use piperidine or ammonium acetate instead of sodium acetate to accelerate the Knoevenagel reaction .
  • Microwave Assistance : Reduce reaction time from hours to minutes and improve regioselectivity for the (Z)-isomer .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents on the furan (e.g., replace 2-chlorophenyl with 4-fluorophenyl) or vary the propanoic acid chain length .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like EGFR or COX-2. Validate with MD simulations .
  • Bioisosteric Replacement : Substitute the thioxo group with oxo or selenoxo to assess electronic effects on activity .

Advanced: How should researchers resolve contradictions in biological activity data across similar analogs?

  • Control for Stereochemistry : Ensure analogs are enantiomerically pure (e.g., via chiral HPLC) to avoid confounding results from (E)/(Z)-isomer mixtures .
  • Metabolic Stability Assays : Use liver microsomes to compare degradation rates; unstable analogs may show false-negative results in vitro .
  • Synergistic Studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to identify compounds masked by bacterial resistance mechanisms .

Advanced: What methodologies are recommended for studying the compound’s mechanism of action?

  • Cellular Localization : Fluorescence tagging (e.g., BODIPY derivatives) to track uptake and subcellular distribution in real time .
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to identify dysregulated pathways in treated vs. untreated cells .
  • Kinase Profiling Panels : Use commercial platforms (e.g., KinomeScan) to screen against 400+ kinases and identify primary targets .

Advanced: How can researchers improve the compound’s solubility for in vivo studies?

  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes to improve bioavailability and reduce off-target effects .
  • Co-Crystallization : Co-crystallize with cyclodextrins or polyethylene glycol (PEG) to stabilize the amorphous phase and enhance dissolution .

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